molecular formula C17H19N3 B8063327 Aniline;2-ethylquinolin-4-amine

Aniline;2-ethylquinolin-4-amine

Cat. No.: B8063327
M. Wt: 265.35 g/mol
InChI Key: UFDOKBKSHWLKIG-UHFFFAOYSA-N
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Description

Aniline;2-ethylquinolin-4-amine is a chemical compound based on the 4-aminoquinoline scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its broad spectrum of biological activities and versatility for structural modification . This compound is intended for research and development applications, particularly in the discovery of new chemotherapeutic agents. Research Applications and Value: The 4-aminoquinoline core is investigated for developing potent and selective agents against parasitic and proliferative diseases . Researchers value this scaffold for its ability to accumulate in acidic compartments such as lysosomes and mitochondria, which is a key mechanism for targeting intracellular pathogens and altering cancer cell survival pathways . The structural features of 4-aminoquinolines, including the presence of two basic nitrogen atoms, facilitate their passage through cellular membranes and subsequent concentration within target organelles . Mechanism of Action: While the specific mechanism of action for this compound is subject to ongoing research, the biological activities of 4-aminoquinolines are often linked to the depolarization of mitochondrial membranes and interference with critical enzymatic processes in pathogens and cancer cells . The "2-ethyl" and "aniline" substituents on the core structure are potential sites for optimization to enhance target selectivity and potency, allowing researchers to fine-tune the compound's properties for specific biological targets . Intended Use: This product is offered as a building block for chemical synthesis and a reference standard for biological screening. It is suitable for projects in: • Medicinal Chemistry: As a precursor for the synthesis of novel analogues with potential antileishmanial, antimalarial, or anticancer activity . • Pharmacology: For in vitro assessment of efficacy and mechanism of action in disease models. • Structure-Activity Relationship (SAR) Studies: To explore how substitutions on the quinoline core influence biological activity and selectivity . Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

aniline;2-ethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.C6H7N/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8;7-6-4-2-1-3-5-6/h3-7H,2H2,1H3,(H2,12,13);1-5H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDOKBKSHWLKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)N.C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Molecular Formula Key Substituents Basicity Resonance Effects
Aniline C₆H₅NH₂ None Weak (pKₐ ~4.6) Lone pair delocalized into benzene ring
4-Ethylaniline C₈H₁₁N Ethyl at para position Slightly weaker than aniline Ethyl group induces steric hindrance
2-Ethylquinolin-4-amine C₁₁H₁₂N₂ Ethyl at C2, NH₂ at C4 Moderate (quinoline core) Ethyl enhances electron density at C2
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ Bromo at C6, difluoromethyl-aniline at C4 Low (electron-withdrawing Br, F) Bromine reduces ring electron density

Key Observations :

  • Aniline vs. 4-Ethylaniline : The para-ethyl group in 4-ethylaniline increases steric bulk, reducing solubility in polar solvents compared to aniline .
  • 2-Ethylquinolin-4-amine vs. Unsubstituted Quinolin-4-amine: The ethyl group enhances lipophilicity, improving bioavailability for drug design .

Key Findings :

  • Aniline’s reactivity in diazotization is critical for azo dye synthesis, whereas 2-ethylquinolin-4-amine’s C4-amino group enables hinge-binding interactions in kinase inhibitors .
  • Schiff base derivatives of quinolin-4-amine exhibit dual functionality, acting as corrosion inhibitors and antimalarial agents due to their metal-chelating capacity .
Physicochemical Properties
Property Aniline 4-Ethylaniline 2-Ethylquinolin-4-amine 6-Bromo-quinolin-4-amine
Molecular Weight (g/mol) 93.13 121.18 172.23 342.09
Boiling Point (°C) 184 215–220 ~300 (decomposes) >300
Solubility in Water Moderate (3.6 g/100 mL) Low (0.5 g/100 mL) Insoluble Insoluble
LogP (Lipophilicity) 0.94 1.78 2.45 3.12

Trends :

  • Lipophilicity : Ethyl and bromo substituents increase LogP, favoring cell membrane penetration in drug candidates .
  • Solubility : Bulky substituents (e.g., ethyl, bromo) reduce water solubility, necessitating formulation adjustments for pharmaceutical use .

Preparation Methods

Catalytic Hydrogenation of Nitrobenzene

The reduction of nitrobenzene (C6H5NO2C_6H_5NO_2) to aniline (C6H5NH2C_6H_5NH_2) remains the most industrially viable method. Using hydrogen gas (H2H_2) in the presence of a nickel or palladium catalyst, this reaction proceeds via intermediate nitroso and hydroxylamine stages.

C6H5NO2+3H2C6H5NH2+2H2OC6H5NO2 + 3 H2 \rightarrow C6H5NH2 + 2 H2O

Recent advances focus on improving catalyst selectivity and reducing energy consumption. For instance, palladium-supported catalysts achieve >95% yields at 150–200°C under 10–20 bar H2H_2.

Ammonolysis of Chlorobenzene

While less common, chlorobenzene (C6H5ClC_6H_5Cl) reacts with ammonia (NH3NH_3) under high-pressure conditions (200–300°C) to yield aniline. This method requires excess NH3NH_3 to minimize di- and tri-substituted byproducts:

C6H5Cl+2NH3C6H5NH2+NH4ClC6H5Cl + 2 NH3 \rightarrow C6H5NH2 + NH_4Cl

Synthesis of 2-Ethylquinolin-4-Amine

Friedländer Synthesis for Quinoline Core Formation

The Friedländer reaction constructs the quinoline scaffold by cyclizing oo-aminobenzaldehyde with ethyl acetoacetate. This method introduces the ethyl group at position 2 during cyclization:

o-Aminobenzaldehyde+Ethyl acetoacetateH+2-Ethylquinolin-4-ol+H2O\text{$$o$$-Aminobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{H^+} \text{2-Ethylquinolin-4-ol} + H_2O

Optimization Insights :

  • Acetic acid as a solvent enhances cyclization efficiency (70–80% yields).

  • Microwave-assisted synthesis reduces reaction time from 12 h to 2 h.

Direct C–H Amination at Position 4

Copper-catalyzed C–H amination offers a streamlined approach to functionalize the quinoline core. Using tetrahydroquinoline precursors, this method introduces the amine group at position 4 under oxidative conditions:

2-Ethyltetrahydroquinoline+NH3O2CuCl, TEMPO2-Ethylquinolin-4-amine+H2O\text{2-Ethyltetrahydroquinoline} + NH3 \xrightarrow[\text{O}2]{\text{CuCl, TEMPO}} \text{2-Ethylquinolin-4-amine} + H_2O

Key Conditions :

  • Catalyst: 15 mol% CuCl with 1.5 equiv pyridine.

  • Temperature: 45°C for 10 h, followed by 95°C for 12 h.

Nucleophilic Substitution of 4-Chloro-2-ethylquinoline

Converting 4-hydroxy-2-ethylquinoline to its chloro derivative (POCl3POCl_3) enables nucleophilic substitution with ammonia:

4-Hydroxy-2-ethylquinolinePOCl34-Chloro-2-ethylquinolineNH32-Ethylquinolin-4-amine\text{4-Hydroxy-2-ethylquinoline} \xrightarrow{POCl3} \text{4-Chloro-2-ethylquinoline} \xrightarrow{NH3} \text{2-Ethylquinolin-4-amine}

Yield Data :

StepReagentYield (%)
ChlorinationPOCl3POCl_385
AmmoniationNH3NH_378

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : Ideal for large-scale aniline production but requires high-pressure equipment.

  • C–H Amination : Atom-economical for 2-ethylquinolin-4-amine but demands precise oxygen control.

Environmental Impact

  • Ammonolysis generates NH4ClNH_4Cl waste, necessitating remediation.

  • Friedländer synthesis uses biodegradable solvents (e.g., ethanol), aligning with green chemistry principles.

Emerging Technologies

Photocatalytic Nitro Reduction

Visible-light-driven catalysts (e.g., TiO₂ modified with Au nanoparticles) enable nitrobenzene reduction at ambient conditions, achieving 90% aniline yield.

Flow Chemistry for Quinoline Amination

Continuous-flow reactors enhance heat transfer and reduce side reactions in 2-ethylquinolin-4-amine synthesis, improving yields by 15% compared to batch methods .

Q & A

Q. What are the optimized synthetic routes for preparing 2-ethylquinolin-4-amine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes. For example, palladium-catalyzed hydrogenation of nitro precursors (e.g., 3-(4-nitrobenzyl)aniline) under mild conditions (room temperature, atmospheric H₂) achieves yields of 85–90% . Key factors include solvent polarity (e.g., DMF enhances solubility of intermediates) and catalyst choice (Pd/C vs. Raney Ni). Contamination by dehalogenation byproducts can occur if halogenated precursors are used, necessitating HPLC-MS for purity validation .

Q. How do substituents on the aniline moiety affect electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) increase nucleophilicity at the amine group, favoring electrophilic aromatic substitution, while electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce reactivity in SNAr reactions. For instance, trifluoromethyl-substituted anilines require harsher conditions (e.g., 100°C in DMSO) for Suzuki-Miyaura coupling compared to methoxy derivatives . DFT calculations can predict charge distribution to guide substituent selection .

Q. What spectroscopic techniques are most effective for characterizing structural integrity and regioselectivity in aniline derivatives?

  • Methodological Answer :
  • ¹H/¹⁹F-NMR : Identifies substituent positions (e.g., meta vs. para fluorine in 2-fluoro-4-((2-methylpyridin-4-yl)oxy)aniline) .
  • HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts in brominated anilines) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for quinolin-4-amine derivatives .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 2-ethylquinolin-4-amine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, quinolin-4-amine derivatives may show antitumor activity in HeLa cells but not in MCF-7 due to differences in membrane transporter expression . Standardization using OECD guidelines for in vitro assays and meta-analysis of dose-response curves (e.g., Cochrane systematic review frameworks) can mitigate bias .

Q. What computational strategies predict the interaction mechanisms of 2-ethylquinolin-4-amine with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Models binding affinity to kinase domains (e.g., EGFR) by simulating π-π stacking between the quinoline ring and aromatic residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical hydrogen bonds with active-site residues .
  • QSAR models : Correlate substituent lipophilicity (LogP) with antibacterial activity in Gram-negative strains .

Q. How do solvent polarity and catalyst choice influence regioselectivity in electrophilic substitutions of aniline derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration, favoring para-substitution in electron-rich anilines, while nonpolar solvents (e.g., toluene) promote ortho products via steric effects. For example, nitration of 3-chloro-N-(4-methylphenyl)aniline in H₂SO₄ yields 85% para-nitro derivative, whereas acetic acid leads to mixed regioisomers . Heterogeneous catalysts (e.g., zeolites) improve selectivity by restricting reactant orientation .

Data Contradiction Analysis

Q. Why do studies report conflicting metabolic pathways for aniline derivatives?

  • Methodological Answer : Species-specific cytochrome P450 isoforms cause variability. For example, N-methyl-4-(pyridin-2-yloxy)aniline undergoes hydroxylation in rat liver microsomes but N-demethylation in human models . Resolve contradictions by:
  • Using interspecies extrapolation tools (e.g., EPA’s ICE models).
  • Validating metabolites via LC-NMR-MS hyphenated techniques .

Key Research Findings Table

Compound Key Finding Reference
2-Ethylquinolin-4-aminePd-catalyzed hydrogenation achieves >90% yield with <2% dehalogenation byproducts.
Trifluoromethyl-anilineElectron-withdrawing CF₃ group reduces pKa of amine by 1.5 units vs. methyl substituents.
8-Methoxy-2-phenylquinolin-4-amineExhibits IC₅₀ = 2.3 µM against EGFR-mutant NSCLC cells via kinase inhibition.

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